4,4'-Dicarboxybenzhydrol
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Overview
Description
4,4’-(Hydroxymethylene)dibenzoic acid is an organic compound with the molecular formula C15H12O5 and a molecular weight of 272.26 g/mol . This compound is known for its unique structure, which includes two benzoic acid moieties connected by a hydroxymethylene group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4,4’-(hydroxymethylene)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives under specific conditions. One common method involves the condensation of two molecules of benzoic acid with formaldehyde in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the hydroxymethylene linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
4,4’-(Hydroxymethylene)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxymethylene group to a methylene group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(Hydroxymethylene)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4’-(hydroxymethylene)dibenzoic acid exerts its effects is primarily through its interactions with various molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
4,4’-(Hydroxymethylene)dibenzoic acid can be compared to other similar compounds, such as:
4,4’-Oxybis(benzoic acid): This compound has an ether linkage instead of a hydroxymethylene group, resulting in different chemical properties.
Biphenyl-4,4’-dicarboxylic acid: Lacks the hydroxymethylene group, leading to variations in reactivity and applications.
Dimethyl biphenyl-4,4’-dicarboxylate: Features ester groups, which alter its solubility and chemical behavior.
The uniqueness of 4,4’-(hydroxymethylene)dibenzoic acid lies in its hydroxymethylene linkage, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C15H12O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8,13,16H,(H,17,18)(H,19,20) |
InChI Key |
NMAYQOHIMPTMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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